Methyl 2-bromobenzofuran-6-carboxylate
Description
Methyl 2-bromobenzofuran-6-carboxylate is a brominated benzofuran derivative featuring a methyl ester group at position 6 and a bromine substituent at position 2 of the benzofuran core. For instance, methyl 6-bromo-2-methyl-benzofuran-3-carboxylate (CAS 2306270-67-5), a positional isomer, shares a similar molecular framework but differs in substituent placement. This compound has a molecular formula of C₁₁H₉BrO₃, a molar mass of 269.09 g/mol, a predicted density of 1.522 g/cm³, and an estimated boiling point of 326.4°C . The bromine atom and ester group contribute to its polarity, density, and thermal stability, making it a candidate for applications in pharmaceuticals or materials science.
Properties
Molecular Formula |
C10H7BrO3 |
|---|---|
Molecular Weight |
255.06 g/mol |
IUPAC Name |
methyl 2-bromo-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C10H7BrO3/c1-13-10(12)7-3-2-6-5-9(11)14-8(6)4-7/h2-5H,1H3 |
InChI Key |
LIKRSWAQDNZFCL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(O2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromobenzofuran-6-carboxylate can be synthesized through several methods. One common approach involves the bromination of benzofuran derivatives followed by esterification. For instance, the starting material, 2-bromobenzofuran, can be reacted with methyl chloroformate in the presence of a base such as triethylamine to yield the desired ester .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale bromination and esterification processes. These processes are typically optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromobenzofuran-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
Methyl 2-bromobenzofuran-6-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-bromobenzofuran-6-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Diterpene Methyl Esters
Compounds like sandaracopimaric acid methyl ester (C₂₁H₃₂O₂, molar mass 316.48 g/mol) and Z-communic acid methyl ester () are larger, polycyclic structures. These diterpenes exhibit higher molecular weights than brominated benzofurans but lack halogen substituents, leading to lower densities and reduced thermal stability compared to brominated analogs .
Simple Aromatic Esters
Brominated vs. Non-Brominated Derivatives
Bromine increases molar mass and enhances London dispersion forces. For example:
- Methyl 2-methyl-benzofuran-3-carboxylate (hypothetical): Without bromine, its molar mass would be ~190 g/mol, with a lower predicted density (~1.2 g/cm³) and boiling point compared to its brominated counterpart.
Data Tables
Table 1: Physical Properties of Selected Methyl Esters
Table 2: Impact of Substituent Position on Properties
| Substituent Position (Bromine/Ester) | Key Effects |
|---|---|
| Bromine at position 2, ester at 6 | Enhanced dipole interactions; potential for higher reactivity in synthesis |
| Bromine at position 6, ester at 3 | Stabilized molecular packing due to steric effects; moderate polarity |
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